N-benzyl-5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine
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Overview
Description
1,3,4-Thiadiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
A new one-pot method has been introduced for the synthesis of symmetrical primary, secondary, and tertiary alkyl amines from alkyl halides and 5-methyl-1,3,4-thiadiazole-2-amine as a nitrogen-transfer reagent .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
The most classic method for amine synthesis is Hoffmann alkylation, that is, reaction of ammonia with alkyl halides producing a mixture of primary, secondary, and tertiary amines and ammonium salts .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Mechanism of Action
Target of Action
The primary target of N-benzyl-5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis, and is considered an attractive target for cancer therapy .
Mode of Action
N-benzyl-5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine acts as a selective STAT3 inhibitor . It directly binds to the SH2 domain of STAT3, inhibiting its phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The compound affects the Interleukin-6 (IL-6)/Janus kinase (JAK)/STAT3 pathway . By inhibiting STAT3, it disrupts this pathway, leading to the suppression of the transcription of STAT3 target genes that are involved in cell proliferation and survival .
Pharmacokinetics
The compound’s efficacy in in vivo models suggests it has suitable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use .
Result of Action
The compound exhibits anti-proliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 cells . It induces cell cycle arrest and apoptosis in these cells . In a DU145 xenograft model, the compound demonstrated in vivo anti-tumor efficacy, with a tumor growth inhibition rate of 65.3% at a dose of 50 mg/kg .
Safety and Hazards
Future Directions
Given the wide range of biological activities exhibited by 1,3,4-thiadiazole derivatives, there is considerable interest in further exploring these compounds for potential therapeutic applications . Future research could focus on optimizing the synthesis of these compounds, investigating their mechanisms of action, and conducting rigorous safety and efficacy testing.
properties
IUPAC Name |
N-benzyl-5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S/c1-16(9-10-5-3-2-4-6-10)13-15-14-12(17-13)11-7-8-11/h2-6,11H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLIENKGXRYMSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NN=C(S2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine |
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